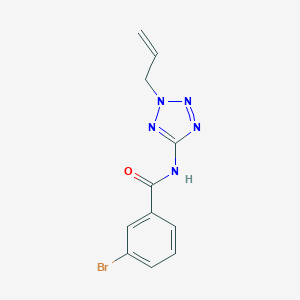
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, it has been shown to bind to cancer cells through a yet unknown mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide in lab experiments is its potential anti-inflammatory and analgesic effects, which could be useful in studying various inflammatory conditions. Additionally, its selective binding to cancer cells could be useful in developing new diagnostic tools for cancer. However, one of the limitations of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Orientations Futures
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide. One potential direction is to further study its mechanism of action, which could lead to the development of new drugs for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully understand its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for this compound, which could improve its yield and purity. Finally, more research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-bromobenzoyl chloride with 2-allyl-1,2,3,4-tetrahydro-2H-tetrazol-5-amine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-3-bromobenzamide has been studied extensively for its potential applications in biomedical research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Propriétés
Formule moléculaire |
C11H10BrN5O |
|---|---|
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
3-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
Clé InChI |
QHLMOZSBCFQUJJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


